1-heptylpyridin-4(1H)-imine

NOD-like receptor innate immunity dual inhibitor

1-Heptylpyridin-4(1H)-imine (CID 9551797, BDBM54197), commonly supplied as the hydroiodide salt (C₁₂H₂₀N₂·HI, MW 320.21), belongs to the 1-alkylpyridin-4(1H)-imine class — quaternized pyridine derivatives bearing an exocyclic imine at the 4-position. This compound was profiled through the Sanford-Burnham Center for Chemical Genomics (SBCCG) screening platform, yielding a distinctive multi-target bioactivity signature across innate immune receptors (NOD1, NOD2), the pro-inflammatory cytokine tumor necrosis factor (TNF), and DNA cytosine deaminases (APOBEC3A, APOBEC3G), all within the low micromolar range.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B11098292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-heptylpyridin-4(1H)-imine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCCCN1C=CC(=N)C=C1
InChIInChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h7-8,10-11,13H,2-6,9H2,1H3
InChIKeyHUYPSCQORIFAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptylpyridin-4(1H)-imine: Physicochemical Profile and Multi-Target Bioactivity of a 4-Pyridinimine Screening Compound for Innate Immunity and DNA Deaminase Research


1-Heptylpyridin-4(1H)-imine (CID 9551797, BDBM54197), commonly supplied as the hydroiodide salt (C₁₂H₂₀N₂·HI, MW 320.21), belongs to the 1-alkylpyridin-4(1H)-imine class — quaternized pyridine derivatives bearing an exocyclic imine at the 4-position . This compound was profiled through the Sanford-Burnham Center for Chemical Genomics (SBCCG) screening platform, yielding a distinctive multi-target bioactivity signature across innate immune receptors (NOD1, NOD2), the pro-inflammatory cytokine tumor necrosis factor (TNF), and DNA cytosine deaminases (APOBEC3A, APOBEC3G), all within the low micromolar range [1]. The heptyl N-substituent confers a computed logP of 3.00, logD of −2.05, and a polar surface area of 19.8 Ų, physicochemical parameters that diverge substantially from shorter-chain homologs and directly impact membrane permeability and assay behaviour .

Why 1-Alkylpyridin-4(1H)-imine Chain Length Is Not Interchangeable: Physicochemical and Synthetic Consequences of N-Heptyl Substitution


Replacing 1-heptylpyridin-4(1H)-imine with a shorter-chain 1-alkylpyridin-4(1H)-imine analog (e.g., 1-ethyl or 1-methyl) is not a functionally neutral substitution. Extending the N-alkyl chain from methyl to heptyl increases the computed logP by approximately 3.2 log units (from −0.2 to 3.00), representing a greater than 1,000-fold shift in octanol–water partition coefficient that fundamentally alters membrane permeability, non-specific protein binding, and effective free concentration in cell-based assays . The chain length also modulates logD: the heptyl analog exhibits logD −2.05 versus −4.67 for the ethyl analog, a 2.62 log unit difference reflecting altered ionization behaviour at physiological pH . Furthermore, the N-alkyl substituent electronically tunes the imine nitrogen, directly affecting the compound's capacity to serve as a precursor for chelating N-(1-alkylpyridin-4(1H)-ylidene)amide (PYA) pro-ligands — a scaffold class where alkyl chain steric and electronic parameters quantitatively correlate with Pd(II) complex cytotoxicity [1]. Generic substitution without accounting for these chain-length-dependent properties risks irreproducible bioassay results, misinterpreted structure–activity relationships, and failed synthetic derivatization.

Quantitative Differentiation Evidence for 1-Heptylpyridin-4(1H)-imine: Comparator-Anchored Bioactivity, Physicochemical, and Scaffold-Utility Data


Balanced Dual NOD1/NOD2 Inhibition Versus Selective NOD2 Antagonists and NOD1-Selective Inhibitors

1-Heptylpyridin-4(1H)-imine exhibits a near-equipotent dual NOD1/NOD2 profile: NOD2 IC₅₀ = 6.34 μM [1] and NOD1 EC₅₀ = 6.12 μM [2], yielding a NOD1/NOD2 potency ratio of 1.04 — effectively balanced inhibition. This contrasts sharply with the selective NOD2 inhibitor GSK669, which shows NOD2 IC₅₀ = 3.2 μM but fails to inhibit NOD1 at tested concentrations [3], and with the selective NOD1 inhibitor ML130 (Nodinitib-1), which has NOD1 IC₅₀ = 0.56 μM but ~36-fold selectivity over NOD2 . The dual inhibitor NOD-IN-1 achieves a comparable ratio (NOD1 IC₅₀ 5.74 μM, NOD2 IC₅₀ 6.45 μM, ratio 1.12) but represents a distinct chemotype (benzimidazole-derived scaffold) . For experimental systems where both NOD1 and NOD2 contribute to inflammatory signalling — including Crohn's disease-relevant models and MDP/Tri-DAP co-stimulation paradigms — this balanced profile provides a pharmacological tool distinct from pathway-selective agents.

NOD-like receptor innate immunity dual inhibitor NOD1 NOD2 NF-κB

Lipophilicity Differentiation: >400-Fold logP Increase Versus Shorter-Chain 1-Alkylpyridin-4(1H)-imine Homologs

The computed logP of 1-heptylpyridin-4(1H)-imine is 3.00, compared with 0.38 for the 1-ethyl analog and −0.2 (XlogP) for the 1-methyl analog — all three values derived from consistent computational methodology . The ΔlogP between heptyl and ethyl is 2.62 log units, corresponding to an approximately 420-fold difference in predicted octanol–water partition coefficient. The logD difference is even more pronounced: −2.05 (heptyl) versus −4.67 (ethyl), a 2.62 log unit shift at physiological pH . This systematic chain-length dependence carries practical consequences: the heptyl analog's higher lipophilicity predicts enhanced passive membrane permeability (relevant for cell-based phenotypic assays), while its lower aqueous solubility (logSw −2.97) requires careful DMSO stock management to avoid precipitation in biochemical assays. For procurement decisions, this means the heptyl analog is pharmacokinetically and experimentally distinct from its shorter-chain homologs and cannot be used interchangeably without re-optimizing assay conditions.

lipophilicity logP logD structure-property relationship membrane permeability alkyl chain effect

Multi-Target Polypharmacology Spanning Five Human Protein Targets Across Three Distinct Biological Pathways

In contrast to the pathway-selective NOD2 inhibitors GSK669 and GSK717 — which were explicitly designed and confirmed to lack activity at NOD1, TLR2, and TNFR1 [3] — 1-heptylpyridin-4(1H)-imine demonstrates measurable activity across five distinct human protein targets spanning innate immune signalling (NOD1, NOD2), inflammatory cytokine pathways (TNF), and DNA editing (APOBEC3A, APOBEC3G), all within a narrow 3.4-fold potency window (IC₅₀/EC₅₀ range: 1.83–6.34 μM) [1][2]. The most potent individual target is APOBEC3A (IC₅₀ = 1.83 μM, the lowest IC₅₀ among the five measured targets). This breadth of bioactivity — emerging from a single, structurally simple 4-pyridinimine scaffold — is unusual among screening hits from the SBCCG library and contrasts with the deliberate selectivity engineered into advanced NOD-pathway chemical probes. However, this polypharmacology also means the compound cannot be treated as a NOD2-specific tool; experimental designs requiring pathway isolation must include appropriate counter-screens against NOD1 and TNF.

polypharmacology multi-target NOD2 NOD1 TNF APOBEC3A APOBEC3G

Preferential APOBEC3A Inhibition Over APOBEC3G Within the Same Screening Platform

Within the same SBCCG fluorescence-based single-stranded DNA deaminase assay format, 1-heptylpyridin-4(1H)-imine inhibits APOBEC3A with an IC₅₀ of 1.83 μM and APOBEC3G with an IC₅₀ of 2.51 μM, yielding a modest but measurable 1.37-fold selectivity for APOBEC3A [1][2]. Both values were determined at 2°C using recombinant enzymes and a 5′-FAM/3′-TAMRA quench-molecule-tagged cytosine-containing ssDNA substrate. For context, the first-generation small-molecule APOBEC3A inhibitors reported by King et al. (2021)achieved low micromolar IC₅₀ values through structure-based design targeting the catalytic pocket, representing the leading edge of APOBEC3A inhibitor development [3]. While 1-heptylpyridin-4(1H)-imine is approximately three orders of magnitude less potent than the nanomolar nucleic-acid-based inhibitors (e.g., 5-methylzebularine DNA dumbbells), it occupies a distinct chemical space as a small-molecule 4-pyridinimine — a chemotype not commonly associated with APOBEC3 inhibition — and its preferential A3A over A3G activity within a single assay platform provides a starting point for selectivity optimization.

APOBEC3A APOBEC3G cytidine deaminase DNA mutagenesis cancer mutagenesis innate antiviral

1-Alkylpyridin-4(1H)-ylidene Scaffold as a Validated PYA Pro-Ligand Class for Pd(II) Anticancer Complexes

The 1-alkylpyridin-4(1H)-ylidene core of 1-heptylpyridin-4(1H)-imine is the direct synthetic precursor to N-(1-alkylpyridin-4(1H)-ylidene)amide (PYA) pro-ligands, a chelating bidentate ligand class whose Pd(II) complexes have been systematically evaluated for anticancer activity [1]. Zafar et al. (2021) demonstrated that PYA–Pd(II) complexes exhibit cytotoxicity against MCF-7, T47D, and HeLa cancer cell lines with IC₅₀ values that are comparable to or better than cisplatin, and that the cytotoxicity rank order (4 > 6 > 2 > 5 > 3 > 1 > 7) correlates quantitatively with steric and electronic parameters derived from QSAR modelling [1]. The N-alkyl chain length directly influences both the steric bulk at the metal centre and the electronic donor properties of the imine nitrogen, which in turn modulate DNA binding affinity (Kb and ΔG°b values) — the benzyl-substituted PYA complexes (LBn) showed the largest DNA binding parameters [1]. While the specific heptyl-substituted PYA–Pd(II) complex has not been reported in the primary literature, the established structure–activity framework for this ligand class makes 1-heptylpyridin-4(1H)-imine a rationally justifiable precursor for synthesizing and screening novel Pd(II) complexes with systematically varied lipophilicity.

PYA ligand palladium(II) complex anticancer metallodrug DNA binding cytotoxicity

Recommended Research and Procurement Application Scenarios for 1-Heptylpyridin-4(1H)-imine Based on Quantitative Differentiation Evidence


Dual NOD1/NOD2 Pathway Coverage in Inflammatory Disease Models Requiring Balanced Innate Immune Receptor Modulation

For researchers studying inflammatory signalling in cellular models where both NOD1 and NOD2 contribute to the NF-κB response — such as intestinal epithelial cells co-expressing both receptors or macrophage lines stimulated with mixed bacterial peptidoglycan preparations — 1-heptylpyridin-4(1H)-imine provides a single-agent solution with a demonstrated NOD1/NOD2 potency ratio of 1.04 (NOD2 IC₅₀ 6.34 μM, NOD1 EC₅₀ 6.12 μM) [1]. This balanced coverage eliminates the need to combine a selective NOD2 inhibitor (e.g., GSK669, which spares NOD1 entirely [2]) with a separate NOD1-selective agent (e.g., ML130), reducing experimental complexity and DMSO burden. Users must include NOD1-only and NOD2-only counter-screens to confirm pathway attribution, given the compound's additional activity at TNF [1].

APOBEC3A-Focused Chemical Probe Development Using a 4-Pyridinimine Starting Point with Intrinsic A3A/A3G Selectivity

Medicinal chemistry teams pursuing small-molecule APOBEC3A inhibitors for anti-mutator cancer strategies can use 1-heptylpyridin-4(1H)-imine as a fragment-like starting point (MW 320.21 including HI counterion, free base MW 192.30) with confirmed APOBEC3A IC₅₀ of 1.83 μM and a 1.37-fold selectivity window over APOBEC3G measured under identical assay conditions [3]. The 4-pyridinimine scaffold is structurally distinct from the catechol-based and nucleic-acid-based APOBEC3 inhibitors that dominate the current literature [4], offering unexplored vectors for structure-guided optimization. The heptyl chain provides sufficient lipophilicity (logP 3.00 ) for cell permeability while remaining within typical lead-like property space.

Synthesis of Novel N-Heptyl-Substituted PYA–Pd(II) Complexes for Chain-Length-Dependent Cytotoxicity SAR Studies

Inorganic medicinal chemistry laboratories can derivatize 1-heptylpyridin-4(1H)-imine via established alkylation protocols to generate the corresponding N-(1-heptylpyridin-4(1H)-ylidene)amide (PYA) pro-ligand, followed by Pd(II) complexation as described by Zafar et al. (2021) [5]. The resulting heptyl-PYA–Pd(II) complex would fill a gap in the existing QSAR dataset, which currently includes methyl and benzyl N-substituents but not longer alkyl chains, enabling systematic evaluation of how chain-length-dependent lipophilicity and steric bulk influence DNA binding affinity (Kb), cytotoxicity (IC₅₀ against MCF-7, T47D, HeLa), and apoptosis induction relative to cisplatin [5].

Multi-Target Innate Immunity Screening Cascade Reference Compound with Documented Polypharmacology

For high-throughput screening facilities and academic core laboratories running innate immunity-focused phenotypic assays, 1-heptylpyridin-4(1H)-imine can serve as a multi-target reference compound with activity confirmed across five human protein targets (NOD2, NOD1, TNF, APOBEC3A, APOBEC3G) by a single screening centre using internally standardized protocols [1][3]. Its 3.4-fold intra-compound potency window (1.83–6.34 μM) across these targets provides a useful benchmark for assay sensitivity calibration and for assessing the polypharmacology expectations of screening libraries. The compound is commercially available from ChemDiv (Compound ID 8003-6055) in 1 mg quantities with a typical 1-week shipping timeframe , enabling rapid procurement for assay validation.

Quote Request

Request a Quote for 1-heptylpyridin-4(1H)-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.